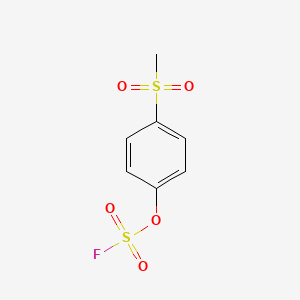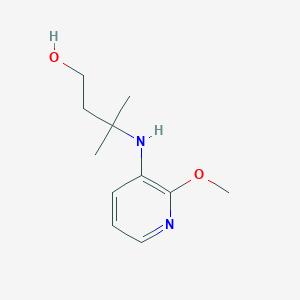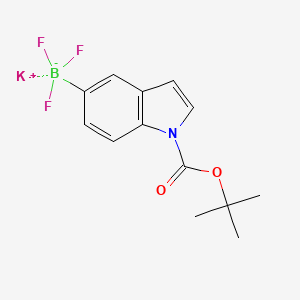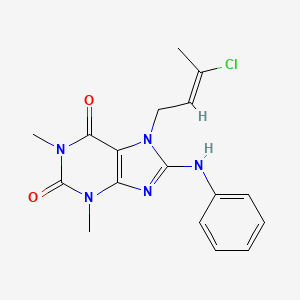![molecular formula C19H25NO4 B12052831 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate CAS No. 126710-08-5](/img/structure/B12052831.png)
2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthacrylate de 2-[2-(3-prop-1-én-2-ylphényl)propan-2-ylcarbamoyloxy]éthyle est un monomère couramment utilisé dans la formulation d'hydrogels pour les lentilles de contact et autres dispositifs ophtalmiques . Ce composé est connu pour sa structure chimique unique, qui comprend un groupe méthacrylate, ce qui le rend adapté aux réactions de polymérisation.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du méthacrylate de 2-[2-(3-prop-1-én-2-ylphényl)propan-2-ylcarbamoyloxy]éthyle implique généralement la réaction de l'isocyanate de 3-prop-1-én-2-ylphényle avec le méthacrylate de 2-hydroxyéthyle dans des conditions contrôlées. La réaction est effectuée en présence d'un catalyseur, tel que le dilaurate de dibutylétain, à une température d'environ 60-80 °C. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir la pureté souhaitée .
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l'échelle à l'aide de réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus. Le produit final est souvent stabilisé avec de la phénothiazine pour empêcher la polymérisation prématurée pendant le stockage .
Analyse Des Réactions Chimiques
Types de réactions
Le méthacrylate de 2-[2-(3-prop-1-én-2-ylphényl)propan-2-ylcarbamoyloxy]éthyle subit diverses réactions chimiques, notamment :
Polymérisation : Ce composé se polymérise facilement en présence d'initiateurs radicalaires libres, tels que l'azobisisobutyronitrile (AIBN) ou le peroxyde de benzoyle.
Hydrolyse : La liaison ester du composé peut être hydrolysée en conditions acides ou basiques pour donner l'acide carboxylique et l'alcool correspondants.
Substitution : Le groupe méthacrylate peut subir des réactions de substitution nucléophile, en particulier avec les amines et les thiols.
Réactifs et conditions courants
Polymérisation : Initiateurs comme l'AIBN ou le peroxyde de benzoyle à des températures comprises entre 50 et 70 °C.
Hydrolyse : Conditions acides ou basiques, généralement en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium à température ambiante.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme la triéthylamine.
Principaux produits formés
Polymérisation : Polymères réticulés ou copolymères.
Hydrolyse : Méthacrylate de 2-hydroxyéthyle et acide 3-prop-1-én-2-ylphénylcarbamique.
Substitution : Dérivés méthacrylate substitués.
Applications De Recherche Scientifique
Le méthacrylate de 2-[2-(3-prop-1-én-2-ylphényl)propan-2-ylcarbamoyloxy]éthyle a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme monomère dans la synthèse d'hydrogels et d'autres matériaux polymères.
Biologie : Employé dans le développement de matériaux biocompatibles pour le génie tissulaire et les systèmes d'administration de médicaments.
Médecine : Utilisé dans la formulation de lentilles de contact et autres dispositifs ophtalmiques en raison de son excellente biocompatibilité et de ses propriétés optiques.
Mécanisme d'action
Le principal mécanisme d'action du méthacrylate de 2-[2-(3-prop-1-én-2-ylphényl)propan-2-ylcarbamoyloxy]éthyle implique sa polymérisation pour former des hydrogels. Le groupe méthacrylate subit une polymérisation radicalaire libre, conduisant à la formation d'un réseau réticulé. Ce réseau confère au matériau ses propriétés uniques, telles qu'une forte teneur en eau, une flexibilité et une biocompatibilité .
Mécanisme D'action
The primary mechanism of action of 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate involves its polymerization to form hydrogels. The methacrylate group undergoes free radical polymerization, leading to the formation of a cross-linked network. This network provides the material with its unique properties, such as high water content, flexibility, and biocompatibility .
Comparaison Avec Des Composés Similaires
Composés similaires
Méthacrylate de 2-hydroxyéthyle (HEMA) : Un monomère largement utilisé dans la production d'hydrogels et de lentilles de contact.
Méthacrylate de 2-(diméthylamino)éthyle (DMAEMA) : Utilisé dans la synthèse de polymères sensibles au pH.
Méthacrylate de 2-(tert-butylamino)éthyle (TBAEMA) : Employé dans le développement de polymères sensibles à la température.
Unicité
Le méthacrylate de 2-[2-(3-prop-1-én-2-ylphényl)propan-2-ylcarbamoyloxy]éthyle se distingue par sa combinaison unique d'un groupe méthacrylate et d'une liaison carbamate. Cette structure confère au composé une biocompatibilité et des propriétés mécaniques améliorées, ce qui le rend particulièrement adapté aux applications ophtalmiques .
Propriétés
Numéro CAS |
126710-08-5 |
|---|---|
Formule moléculaire |
C19H25NO4 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H25NO4/c1-13(2)15-8-7-9-16(12-15)19(5,6)20-18(22)24-11-10-23-17(21)14(3)4/h7-9,12H,1,3,10-11H2,2,4-6H3,(H,20,22) |
Clé InChI |
XZWLUVUMBIRBOF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)

![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12052797.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)

![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)



